4-Bromo-4'-fluoro-2-methylbiphenyl

Description

Chemical Identity and Structural Characteristics

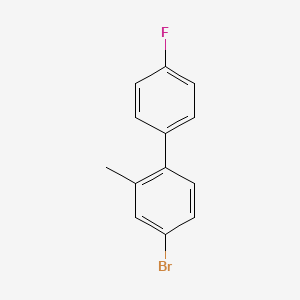

4-Bromo-4'-fluoro-2-methylbiphenyl possesses a distinctive molecular architecture that combines multiple functional groups on the biphenyl framework. The compound is formally designated by the International Union of Pure and Applied Chemistry nomenclature as 4-bromo-1-(4-fluorophenyl)-2-methylbenzene, reflecting its structural composition. The biphenyl core consists of two phenyl rings connected by a single carbon-carbon bond, with substituents positioned to create a specific electronic and steric environment.

The molecular structure features three key substituents that define its chemical behavior. The bromine atom occupies the 4-position of one phenyl ring, providing a reactive site for various cross-coupling reactions and nucleophilic substitution processes. The fluorine atom is located at the 4'-position of the opposing phenyl ring, contributing to the compound's electronic properties through its strong electron-withdrawing effect. The methyl group at the 2-position introduces steric hindrance and electron-donating characteristics that influence both reactivity and physical properties.

Table 1: Fundamental Chemical Properties of this compound

The three-dimensional structure of this compound exhibits conformational flexibility around the central carbon-carbon bond connecting the two phenyl rings. This rotational freedom allows the molecule to adopt various conformations, with the relative orientation of the rings influencing intermolecular interactions and solid-state packing arrangements. The presence of the methyl group at the ortho position relative to the biphenyl linkage introduces additional steric considerations that affect the preferred conformational states.

Historical Context and Development

The development of this compound as a research compound emerged from the broader exploration of halogenated biphenyl derivatives in organic synthesis and materials science. The compound was first catalogued in chemical databases in November 2012, marking its formal recognition as a distinct chemical entity worthy of systematic study. This timeline coincides with increased interest in fluorinated organic compounds for pharmaceutical applications and the development of advanced cross-coupling methodologies for complex molecule synthesis.

The synthetic accessibility of this compound has been significantly enhanced through advances in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling methodology. Research published in organic chemistry journals has demonstrated efficient synthetic routes employing carbonylative coupling strategies, which allow for the construction of biphenyl frameworks with precise substitution patterns. These methodological developments have positioned this compound as an accessible target for both academic research and potential industrial applications.

The compound's inclusion in major chemical databases and its assignment of standardized identifiers reflect its growing importance in chemical research. The systematic study of related halogenated biphenyl compounds has provided valuable insights into structure-activity relationships and synthetic strategies that have informed the development of more complex molecular architectures. The continuing modifications to the compound's database entries, with the most recent update occurring in May 2025, indicate ongoing research interest and potential new applications.

Significance in Organic Chemistry Research

This compound serves as a valuable synthetic intermediate in organic chemistry research, particularly in the development of complex molecular frameworks through cross-coupling reactions. The compound's utility stems from the strategic placement of reactive functional groups that enable selective transformations and coupling reactions. The bromine substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom contributes to the electronic properties of the final products.

Research investigations have demonstrated the compound's effectiveness in carbonylative Suzuki-Miyaura coupling reactions, which represent a powerful method for constructing carbon-carbon bonds while introducing carbonyl functionality. These reactions typically employ palladium catalysts and proceed under relatively mild conditions, making them suitable for the synthesis of complex organic molecules. The success of these transformations with this compound has contributed to the broader understanding of how substituent effects influence reaction outcomes and selectivity.

Table 2: Research Applications and Synthetic Utility

The compound has also found applications in the synthesis of pharmaceutical intermediates, where the combination of halogen substituents and the biphenyl framework provides access to biologically active compounds. Research in medicinal chemistry has explored similar biphenyl derivatives for their potential therapeutic properties, particularly in the development of compounds targeting specific biological pathways. The structural features of this compound make it a suitable starting material for the preparation of more complex pharmaceutical targets.

Position within Halogenated Biphenyl Compound Family

This compound occupies a unique position within the extensive family of halogenated biphenyl compounds, distinguished by its specific substitution pattern and combination of functional groups. The halogenated biphenyl family encompasses a diverse range of compounds with varying numbers and positions of halogen substituents, each offering distinct chemical and physical properties. The presence of both bromine and fluorine atoms in this compound creates a compound with intermediate reactivity characteristics between purely brominated and purely fluorinated analogues.

Comparative analysis with related compounds reveals the significance of substitution patterns in determining chemical behavior. For instance, 4-bromo-4'-fluorobiphenyl, which lacks the methyl substituent, exhibits different physical properties including a melting point range of 92.5-97.5 degrees Celsius and a boiling point of 307.6 degrees Celsius at standard pressure. These differences highlight the impact of the methyl group on intermolecular interactions and solid-state packing arrangements.

Table 3: Comparative Analysis of Related Halogenated Biphenyl Compounds

The electronic effects of the combined halogen substituents in this compound create a unique reactivity profile that differentiates it from other family members. The electron-withdrawing nature of both bromine and fluorine atoms, combined with the electron-donating methyl group, results in a compound with balanced electronic properties that can be exploited in various synthetic transformations. This electronic balance makes the compound particularly suitable for reactions requiring moderate activation of aromatic systems while maintaining selectivity.

The structural diversity within the halogenated biphenyl family extends to compounds with different substitution patterns and additional functional groups. Research has explored related compounds such as 4-bromo-4'-fluoro-3'-methylbiphenyl, which represents a positional isomer with the methyl group located on the fluorinated ring rather than the brominated ring. These structural variations provide insights into how substituent positioning affects chemical properties and synthetic utility, contributing to a comprehensive understanding of structure-property relationships within this important class of compounds.

Propriétés

IUPAC Name |

4-bromo-1-(4-fluorophenyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrF/c1-9-8-11(14)4-7-13(9)10-2-5-12(15)6-3-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNLJPMXWPRJBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-4’-fluoro-2-methylbiphenyl involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium carbonate

Solvent: Tetrahydrofuran or dimethylformamide

Temperature: 80-100°C

Industrial Production Methods

Industrial production of 4-Bromo-4’-fluoro-2-methylbiphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-4’-fluoro-2-methylbiphenyl can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The compound can be reduced to remove the halogen atoms under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide in methanol at reflux temperature.

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Substitution: Formation of 4-fluoro-2-methylbiphenyl derivatives.

Oxidation: Formation of 4-bromo-4’-fluoro-2-biphenylcarboxylic acid.

Reduction: Formation of 2-methylbiphenyl.

Applications De Recherche Scientifique

Organic Synthesis

4-Bromo-4'-fluoro-2-methylbiphenyl serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its unique structural properties.

Biological Studies

The compound has been investigated for its interactions with biological systems. Its halogen substituents enhance lipophilicity, which may influence binding affinity to various biological targets such as enzymes and receptors.

Pharmacological Applications

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which are crucial in drug metabolism. This inhibition suggests potential applications in pharmacology and toxicology, particularly in drug design and development.

Anticancer Activity

In a study examining various biphenyl derivatives, this compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 12.5 µM. The mechanism involved reactive oxygen species (ROS) generation leading to mitochondrial apoptosis.

Cell Cycle Arrest

Research involving lung cancer cells (A549) indicated that treatment with this compound resulted in G0/G1 phase cell cycle arrest. This suggests its potential as an anticancer agent through modulation of regulatory pathways.

Oxidative Stress Protection

Another study highlighted the compound's ability to mitigate oxidative stress in human keratinocytes by scavenging ROS, thus providing protection against UV-induced damage.

Mécanisme D'action

The mechanism of action of 4-Bromo-4’-fluoro-2-methylbiphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through catalytic processes. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Halogen-Substituted Biphenyls

4-Bromo-4'-fluorobiphenyl (C₁₂H₈BrF)

- Molecular Weight : 251.09 .

- Melting Point: Not explicitly stated, but similar bromo-fluoro biphenyls typically exhibit melting points between 99–100°C (e.g., 4-bromo-4'-fluorodiphenyl in evidence 8).

4-Bromo-4'-chlorobiphenyl (C₁₂H₈BrCl)

Alkyl-Substituted Biphenyls

4-Bromo-4'-ethylbiphenyl (C₁₄H₁₃Br)

- Molecular Weight : 261.16 .

- Melting Point: Not provided, but alkyl chains generally lower melting points due to reduced crystallinity.

- Applications : Precursors for liquid crystals; the ethyl group enhances mesogenic properties compared to the methyl group in the target compound .

4-Bromo-4'-tert-butylbiphenyl (C₁₆H₁₇Br)

Nitro- and Methoxy-Substituted Derivatives

4-Bromo-4'-methoxystilbene (C₁₅H₁₃BrO)

- Reactivity : Undergoes Prins cyclization with formaldehyde to form tricyclic products, demonstrating the influence of electron-donating methoxy groups on reaction pathways .

- Contrast : The target compound’s methyl group may exhibit similar directing effects in electrophilic substitution but lacks the methoxy group’s strong electron-donating capability .

4-Bromo-4'-nitrodiphenyl

Structural and Functional Analysis

Substituent Effects

Electronic and Steric Influences

- Electron-Withdrawing Halogens : Bromine (Br) and fluorine (F) decrease electron density on the biphenyl core, favoring electrophilic substitution at meta positions .

Activité Biologique

4-Bromo-4'-fluoro-2-methylbiphenyl (CAS No. 1192164-33-2) is an aromatic compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on a biphenyl structure. Its molecular formula is with a molecular weight of 251.09 g/mol. The specific arrangement of the bromine and fluorine atoms at the para positions significantly influences its chemical behavior and interactions with biological systems.

Cytochrome P450 Inhibition

Recent studies indicate that this compound acts as a potential inhibitor of several cytochrome P450 enzymes, specifically CYP1A2, CYP2C19, and CYP2C9. These enzymes are crucial for drug metabolism, and their inhibition can lead to altered pharmacokinetics of co-administered drugs. The inhibition profile suggests that this compound may have significant implications in pharmacology and toxicology.

| Enzyme | Inhibition Type | Potential Impact |

|---|---|---|

| CYP1A2 | Competitive | Altered drug metabolism |

| CYP2C19 | Non-competitive | Potential drug interactions |

| CYP2C9 | Mixed | Variable effects on drug efficacy |

The mechanism by which this compound inhibits cytochrome P450 enzymes involves direct binding to the active site, which prevents substrate access. This interaction can lead to increased plasma concentrations of drugs metabolized by these enzymes, necessitating careful consideration in therapeutic contexts.

Study on Drug Interactions

In a pharmacokinetic study involving multiple drugs metabolized by CYP1A2 and CYP2C19, the administration of this compound resulted in significant increases in plasma levels of substrates for these enzymes. This finding underscores the importance of understanding the inhibitory potential of this compound in clinical settings.

Structure-Activity Relationship (SAR)

Research has also focused on the structure-activity relationship (SAR) of biphenyl derivatives. A comparative analysis showed that variations in substituents on the biphenyl structure can significantly affect biological activity. For instance, compounds with electron-withdrawing groups like bromine and fluorine exhibited enhanced inhibitory effects compared to their unsubstituted counterparts .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Bromo-2-fluorobiphenyl | CHBrF | Lacks methyl group; different electronic properties |

| 4-Fluoro-4'-methylbiphenyl | CHF | Methyl group at para position; different reactivity |

| 3-Bromo-4'-fluorobiphenyl | CHBrF | Bromine at meta position; altered steric effects |

These comparisons highlight how specific substitutions influence biological activity, making this compound particularly interesting for further studies in medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-4'-fluoro-2-methylbiphenyl in academic settings?

The synthesis of halogenated biphenyls like this compound typically employs Suzuki-Miyaura cross-coupling , leveraging palladium catalysts to couple boronic acids with halogenated aryl halides. For example:

- Use 2-methyl-4-bromophenylboronic acid with 4-fluoro-1-bromobenzene under Pd(PPh₃)₄ catalysis in a mixture of toluene/water with Na₂CO₃ as a base .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted precursors. Challenges include regioselectivity control, which can be mitigated by optimizing reaction temperature (80–100°C) and ligand choice (e.g., SPhos for sterically hindered substrates).

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- NMR : ¹H and ¹³C NMR should reveal distinct signals for methyl (δ ~2.3 ppm, singlet), fluorine (¹⁹F NMR δ ~-110 ppm), and bromine-substituted aromatic protons (δ ~7.2–7.6 ppm). NOESY can confirm spatial proximity of substituents .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS should show molecular ion peaks at m/z 278.0 (M⁺) with isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- Elemental Analysis : Match experimental C, H, Br, and F percentages with theoretical values (e.g., C: 60.68%, H: 3.62%, Br: 28.78%, F: 6.83%).

Q. What are the common challenges in purifying halogenated biphenyl derivatives like this compound?

- Co-elution Issues : Bromine and fluorine substituents can lead to similar Rf values for byproducts. Use gradient elution (e.g., hexane to 20% ethyl acetate) and monitor via TLC with UV254 detection.

- Crystallization Difficulties : Low solubility in polar solvents may hinder recrystallization. Trial non-polar solvents (e.g., dichloromethane/hexane) or employ slow evaporation techniques.

- Halogen Exchange : Avoid prolonged heating in basic conditions to prevent unintended displacement of bromine or fluorine .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths and angles. Key steps:

- Grow crystals via vapor diffusion (e.g., dichloromethane/pentane).

- Resolve potential disorder in methyl or halogen positions using restraints in SHELXL .

- Validate against computational models (DFT-optimized geometries). Discrepancies >0.02 Å in bond lengths may indicate crystal packing effects.

Q. What strategies are effective in analyzing the electronic effects of bromo, fluoro, and methyl groups on reactivity?

- Hammett Studies : Compare reaction rates (e.g., electrophilic substitution) with substituent constants (σₚ for Br: +0.23, F: +0.43, CH₃: -0.17) to quantify electronic contributions.

- DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces, revealing electron-deficient regions (near Br/F) and steric hindrance from the methyl group .

- Kinetic Isotope Effects : Deuterate methyl groups to assess steric vs. electronic influences in reactions like C–H activation .

Q. How can computational methods predict the pharmacological potential of this compound?

- Molecular Docking : Screen against targets like kinases or GPCRs using AutoDock Vina. The bromine and fluorine may enhance binding via halogen bonds (e.g., with kinase ATP pockets) .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >30 if LogP <5) and toxicity (AMES test for mutagenicity).

- Experimental Validation : Compare computational results with in vitro assays (e.g., anti-senescence in endothelial cells using protocols from ). Discrepancies may arise from solvation effects unaccounted for in simulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.